molecular formula C10H19NOS B054419 4-Methyl-1-morpholin-4-ylpentane-1-thione CAS No. 118745-61-2

4-Methyl-1-morpholin-4-ylpentane-1-thione

Cat. No.: B054419
CAS No.: 118745-61-2
M. Wt: 201.33 g/mol
InChI Key: XJBCZHCISIAVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-morpholinopentane-1-thione is an organic compound with the molecular formula C10H19NOS. It consists of 19 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-morpholinopentane-1-thione can be achieved through several synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for 4-Methyl-1-morpholinopentane-1-thione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to improve the efficiency and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-morpholinopentane-1-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvent systems to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 4-Methyl-1-morpholinopentane-1-thione. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

4-Methyl-1-morpholinopentane-1-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-1-morpholinopentane-1-thione involves its interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to changes in cellular function. For example, it may inhibit the synthesis of essential biomolecules or disrupt membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-1-morpholinopentane-1-thione include other thioamides and morpholine derivatives. Some examples are:

  • 4-Methyl-1-morpholinopentane-1-one
  • 4-Methyl-1-morpholinopentane-1-sulfoxide
  • 4-Methyl-1-morpholinopentane-1-sulfone

Uniqueness

What sets 4-Methyl-1-morpholinopentane-1-thione apart from these similar compounds is its unique combination of a thione group with a morpholine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

118745-61-2

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

4-methyl-1-morpholin-4-ylpentane-1-thione

InChI

InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3

InChI Key

XJBCZHCISIAVRW-UHFFFAOYSA-N

SMILES

CC(C)CCC(=S)N1CCOCC1

Canonical SMILES

CC(C)CCC(=S)N1CCOCC1

Synonyms

Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.